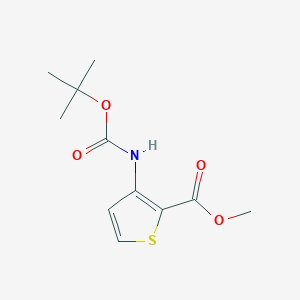

Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-7-5-6-17-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMOHNKXRFEUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596538 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149587-72-4 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149587-72-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

Introduction: The Significance of a Versatile Thiophene Building Block

Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is a vital heterocyclic building block in the fields of medicinal chemistry and materials science. Its thiophene core, a sulfur-containing five-membered aromatic ring, is a privileged scaffold found in numerous pharmaceuticals and organic electronic materials. The strategic placement of a Boc-protected amine at the 3-position and a methyl ester at the 2-position provides orthogonal handles for further chemical elaboration. This design allows for selective deprotection and functionalization, making it an indispensable intermediate for the synthesis of complex molecular architectures with potential biological activity or unique photophysical properties.[1][2] This guide provides a comprehensive overview of a reliable synthetic route to this compound and details the analytical techniques required for its thorough characterization, ensuring its suitability for downstream applications.

Synthesis of this compound: A Mechanistic Approach

The synthesis of the title compound is most commonly achieved through the protection of the commercially available precursor, methyl 3-aminothiophene-2-carboxylate. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino functionality due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions.

The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The use of a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the ammonium salt formed in situ, thereby regenerating the nucleophilic amine and driving the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed as solvents for this transformation due to their inert nature and ability to dissolve both the starting materials and reagents.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for the Boc-protection of methyl 3-aminothiophene-2-carboxylate.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

-

Methyl 3-aminothiophene-2-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 3-aminothiophene-2-carboxylate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approximately 10 mL per gram of starting material).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution at room temperature.

-

Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 10-15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often a solid or a thick oil. Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Isolation and Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. The melting point of the pure compound is reported to be in the range of 88-93 °C.[3]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

Chemical Shift (δ) ppm Multiplicity Integration Assignment ~9.5 - 10.0 Singlet 1H N-H (amide) ~7.8 Doublet 1H Thiophene H-5 ~7.2 Doublet 1H Thiophene H-4 ~3.8 Singlet 3H O-CH₃ (ester) ~1.5 Singlet 9H C(CH₃)₃ (Boc) -

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Chemical Shift (δ) ppm Assignment ~163 C=O (ester) ~153 C=O (Boc) ~140 Thiophene C-3 ~130 Thiophene C-5 ~125 Thiophene C-4 ~115 Thiophene C-2 ~81 C(CH₃)₃ (Boc) ~52 O-CH₃ (ester) ~28 C(CH₃)₃ (Boc)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (amide) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend (amide) |

| ~1160 | Strong | C-O stretch (ester and carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

High-Resolution Mass Spectrometry (HRMS): For C₁₁H₁₅NO₄S, the calculated exact mass is 257.0722. The experimentally determined mass should be in close agreement with this value.

Logical Framework for Spectroscopic Data Interpretation

The following diagram illustrates the logical flow for confirming the structure of the target compound using the collected spectroscopic data.

Caption: Logical flow for the structural confirmation of the target compound.

This technical guide has outlined a robust and reliable method for the synthesis of this compound. The detailed experimental protocol, coupled with a comprehensive guide to its characterization, provides researchers, scientists, and drug development professionals with the necessary information to confidently prepare and validate this important synthetic intermediate. The orthogonal protecting group strategy and the versatile functional handles of the title compound ensure its continued importance in the development of novel therapeutics and advanced materials.

References

-

PubChem. This compound. [Link]

-

Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]

Sources

Physical and chemical properties of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

An In-Depth Technical Guide to Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its core physical and chemical properties, spectroscopic profile, reactivity, synthetic applications, and safety protocols, offering field-proven insights beyond standard data sheets.

Core Molecular and Physical Properties

This compound, commonly referred to as Methyl 3-(Boc-amino)-2-thiophenecarboxylate, is a solid organic compound whose utility is defined by the interplay of its three key functional groups: an electron-rich thiophene ring, an acid-labile Boc-protected amine, and a reactive methyl ester.[1][2] This specific arrangement makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents.[2][3]

Molecular Structure

Caption: Molecular structure of the title compound.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 149587-72-4 | [1] |

| Molecular Formula | C₁₁H₁₅NO₄S | [1] |

| Molecular Weight | 257.31 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 88-93 °C | |

| Purity | Typically ≥97% | [1] |

| Synonyms | 3-(Boc-amino)thiophene-2-carboxylic acid methyl ester, Methyl 3-(Boc-amino)-2-thiophenecarboxylate | [1] |

| InChI Key | JEMOHNKXRFEUDT-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)c1sccc1NC(=O)OC(C)(C)C | [1] |

Spectroscopic Profile

Characterization of this intermediate is crucial for confirming its identity and purity before its use in subsequent synthetic steps. The following is an expert analysis of its expected spectroscopic signatures.

| Technique | Expected Key Signals and Assignments |

| ¹H NMR | ~9.0-10.0 ppm (s, 1H): N-H proton of the carbamate. ~7.0-8.0 ppm (d, 2H): Two aromatic protons on the thiophene ring. ~3.8 ppm (s, 3H): -OCH₃ protons of the methyl ester. ~1.5 ppm (s, 9H): Protons of the tert-butyl group. |

| ¹³C NMR | ~160-170 ppm: Carbonyl carbon of the methyl ester. ~150-155 ppm: Carbonyl carbon of the Boc group. ~110-140 ppm: Four carbons of the thiophene aromatic ring. ~80 ppm: Quaternary carbon of the tert-butyl group. ~52 ppm: Carbon of the methyl ester. ~28 ppm: Methyl carbons of the tert-butyl group. |

| FT-IR (cm⁻¹) | ~3300-3400: N-H stretching vibration. ~2980: C-H stretching of the aliphatic groups. ~1720: C=O stretching of the ester carbonyl. ~1680: C=O stretching of the carbamate (Boc) carbonyl.[4] ~1240 & ~1160: C-O stretching vibrations. ~650-850: C-S stretching of the thiophene ring.[5] |

Chemical Reactivity and Synthetic Strategy

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The Boc group serves as a reliable gatekeeper for the amine's nucleophilicity, allowing chemists to perform reactions on other parts of the molecule before strategically revealing the amine for further elaboration.

Pillar 1: The Central Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, meaning it is stable under a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenolysis) but can be cleanly removed with acid.[6] This stability is crucial, as it allows for modifications, such as hydrolysis of the methyl ester or reactions involving the thiophene ring, without premature deprotection of the amine.

The deprotection mechanism is initiated by protonation of the Boc carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide, liberating the free amine.[6][7]

Caption: Acid-catalyzed deprotection workflow of the Boc group.

Field-Proven Protocol: Boc Group Deprotection

This protocol describes a standard and reliable method for removing the Boc group to yield Methyl 3-aminothiophene-2-carboxylate.

Objective: To selectively cleave the Boc protecting group while preserving the methyl ester.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Anisole (scavenger)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware

Step-by-Step Methodology:

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Scavenger Addition: Add anisole (1.0-2.0 eq). Causality: The deprotection generates a reactive tert-butyl cation, which can cause unwanted alkylation of electron-rich aromatics. Anisole acts as a scavenger, preferentially trapping this cation.[6][7]

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 eq) dropwise. Expertise: The reaction is often exothermic. Slow addition at 0 °C ensures better control and minimizes potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of NaHCO₃ to neutralize the excess TFA. Trustworthiness: This step must be done slowly and with vigorous stirring, as significant CO₂ evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by column chromatography if necessary.

Pillar 2: Reactivity of the Unmasked Amine

Once deprotected, the resulting Methyl 3-aminothiophene-2-carboxylate is a versatile precursor.[2][8] The free amino group at the 3-position is nucleophilic and can readily participate in a variety of transformations, including:

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

-

Cyclization Reactions: Condensation with various reagents to form fused heterocyclic systems, such as the medicinally relevant thieno[2,3-d]pyrimidines.[2][9]

-

Schiff Base Formation: Reaction with aldehydes and ketones.[4]

Synthetic Pathway Overview

The title compound is typically prepared from its parent amine, Methyl 3-aminothiophene-2-carboxylate. The parent amine itself is commonly synthesized via the Gewald reaction, a robust one-pot method for creating substituted 2-aminothiophenes.[9][10]

Caption: High-level synthetic workflow for the title compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical starting material or intermediate. Its structural motif is found in a variety of biologically active molecules.

-

Pharmaceutical Intermediate: It is a key building block for creating complex heterocyclic compounds, which are prevalent in many drugs.[2][3] Its predictable reactivity and high purity make it ideal for multi-step syntheses where yield and reliability are paramount.[2]

-

Scaffold for Medicinal Chemistry: The thiophene ring combined with amine and ester functionalities provides a versatile platform for constructing libraries of compounds.[2] Medicinal chemists can modify the structure to fine-tune pharmacokinetic and pharmacodynamic properties, accelerating the discovery of new drug candidates for conditions like neurological and cardiovascular diseases.[2]

Safety and Handling

Proper handling of this chemical is essential for laboratory safety. The following information is based on available safety data sheets.

| Safety Aspect | Guideline | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H317: May cause an allergic skin reaction. May cause skin, eye, and respiratory irritation. | [8] |

| Precautionary Measures | P280: Wear protective gloves/eye protection/face protection. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents. | |

| Storage Class | 13 - Non Combustible Solids |

Conclusion

This compound is more than a simple catalog chemical; it is a strategic enabler in modern organic synthesis and drug discovery. Its well-defined physical properties, predictable chemical reactivity centered on the acid-labile Boc group, and its role as a precursor to versatile aminothiophenes make it an indispensable tool for researchers. A thorough understanding of its properties, as detailed in this guide, is fundamental to leveraging its full potential in the laboratory.

References

-

Amerigo Scientific. Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%). [Link]

-

Chemsrc. methyl 3-thiophene-2-carboxylate | CAS#:110164-57-3. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

PubChem - NIH. Methyl 3-amino-2-thiophenecarboxylate. [Link]

-

PubChem - NIH. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

-

TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

-

PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]

-

ResearchGate. Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. [Link]

-

ResearchGate. The reaction of 2‐aminothiophene‐3‐carboxamide.... [Link]

-

ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. [Link]

-

NIST WebBook. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]

-

PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]

-

PMC - NIH. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]

-

ResearchGate. A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. [Link]

-

LookChem. Cas 175137-03-8, METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE. [Link]

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]

-

The Royal Society of Chemistry. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]

-

1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

FULIR. 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl). [Link]

-

NIST WebBook. 3-Methyl-2-thiophenecarboxaldehyde. [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

Sources

- 1. Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. asianpubs.org [asianpubs.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate (CAS 149587-72-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety data, and applications of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate, a key intermediate in modern pharmaceutical synthesis.

Chemical Identity and Physicochemical Properties

This compound, with CAS number 149587-72-4, is a substituted thiophene derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes it a stable and versatile building block in organic synthesis.

Below is a table summarizing its key chemical and physical properties. It is important to note that while some data is experimentally determined, other values are predicted and should be used as an estimate.

| Property | Value | Source |

| IUPAC Name | Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | N/A |

| CAS Number | 149587-72-4 | [1] |

| Molecular Formula | C₁₁H₁₅NO₄S | [1] |

| Molecular Weight | 257.31 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 88-93 °C | [1] |

| Boiling Point | 100-102 °C at 0.1 mmHg (for the de-protected precursor, Methyl 3-amino-2-thiophenecarboxylate) | [2] |

| Solubility | Slightly soluble in water (for the de-protected precursor, Methyl 3-amino-2-thiophenecarboxylate) | [3] |

| Density | 1.274 g/cm³ (estimate for the de-protected precursor) | [3] |

Synthesis and Mechanism of Action

The primary route for the synthesis of this compound involves the protection of the amino group of its precursor, Methyl 3-amino-2-thiophenecarboxylate. This is typically achieved by reacting the precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

The Boc protecting group is favored in multi-step syntheses due to its stability under a wide range of reaction conditions and its ease of removal under mildly acidic conditions. This allows for selective reactions at other sites of the molecule.

Experimental Protocol: Synthesis of the Precursor (Methyl 3-amino-2-thiophenecarboxylate)

The precursor can be synthesized via a modified Gewald reaction. A representative protocol is as follows:

-

Dissolve methyl thioglycolate and sodium methoxide in methanol.

-

Add 2-chloroacrylonitrile dropwise to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

After reaction monitoring by TLC, concentrate the mixture under reduced pressure.

-

Add water and extract the product with ethyl acetate.

-

Dry the organic phase with magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain Methyl 3-amino-2-thiophenecarboxylate.[4]

Diagram of Synthesis Pathway

Caption: Synthesis of the target compound via Boc protection.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its thiophene core is a common scaffold in many approved drugs and clinical candidates.

-

Active Pharmaceutical Ingredient (API) Synthesis: It serves as a key building block for more complex molecules, particularly those targeting inflammatory diseases and central nervous system disorders.[5]

-

Heterocyclic Chemistry: The functional groups on the molecule allow for a range of chemical transformations, making it a versatile tool for constructing diverse heterocyclic systems.

-

Structure-Activity Relationship (SAR) Studies: In drug discovery, this compound and its derivatives are used to synthesize libraries of related molecules. These libraries are then screened to identify compounds with optimal therapeutic properties and to understand the relationship between a molecule's structure and its biological activity.[5]

-

Case Study: Belvarafenib: The precursor, Methyl 3-amino-2-thiophenecarboxylate, is a starting material for the synthesis of Belvarafenib, a potent RAF dimer inhibitor with potential antitumor activity.[3]

Safety and Handling

As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| Warning | H317: May cause an allergic skin reaction. [1] |

Precautionary Measures

The primary recommended precautionary measure when handling this compound is:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection. [1]

Storage and Handling Protocol

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

-

-

Spill Response:

-

Evacuate personnel to a safe area.

-

Wear appropriate PPE.

-

Sweep up the spilled solid, avoiding dust formation, and place it in a suitable, closed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Diagram of Safe Handling Workflow

Caption: Workflow for safe handling of the compound.

Toxicology and Bioactivation

The thiophene ring is considered a "structural alert" in toxicology, as it can undergo metabolic activation to form reactive intermediates.

Mechanism of Thiophene Bioactivation

-

Cytochrome P450 Metabolism: In the liver, cytochrome P450 enzymes can oxidize the thiophene ring.

-

Formation of Reactive Metabolites: This oxidation can lead to the formation of highly reactive electrophilic species, such as thiophene S-oxides and thiophene epoxides.

-

Cellular Damage: These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity. This has been implicated in the hepatotoxicity of some thiophene-containing drugs.

The presence of the Boc protecting group and the methyl ester in the target compound may influence its metabolic profile and potential for bioactivation, but this would need to be determined experimentally. The introduction of bulky or electron-withdrawing groups on the thiophene ring can sometimes reduce or eliminate bioactivation.

Diagram of Bioactivation Pathway

Caption: General bioactivation pathway of thiophene compounds.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical research and development. Its well-defined chemical properties and reactivity make it a key component in the synthesis of novel therapeutics. However, as with all thiophene-containing compounds, a thorough understanding of its safety profile and potential for metabolic bioactivation is crucial for its safe handling and for the design of new drug candidates with improved safety profiles.

References

-

Amerigo Scientific. (n.d.). Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate. Retrieved from [Link]

-

Symtera. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Gramec, D., et al. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology, 27(8), 1344-1358. Retrieved from [Link]

-

Li, Y., et al. (2011). Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. Chemical Research in Toxicology, 24(5), 737-745. Retrieved from [Link]

Sources

- 1. Methyl 3-(Boc-amino)thiophene-2-carboxylate 97 149587-72-4 [sigmaaldrich.com]

- 2. メチル 3-アミノ-2-チオフェンカルボキシラート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 3-amino-2-thiophenecarboxylate CAS#: 22288-78-4 [m.chemicalbook.com]

- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

Boc-protected 3-aminothiophene-2-carboxylate derivatives

An In-depth Technical Guide to Boc-Protected 3-Aminothiophene-2-Carboxylate Derivatives

Abstract

The 3-aminothiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry and materials science, serving as a versatile building block for a wide array of complex heterocyclic systems.[1][2][3] Its utility is significantly enhanced through the strategic use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being one of the most employed for the amine functionality.[4][5][6] This technical guide, presented from the perspective of a Senior Application Scientist, provides an in-depth exploration of . We will delve into the rationale behind their synthesis, focusing on the robust Gewald multicomponent reaction, detail the specifics of Boc group installation and removal, explore the subsequent reactivity of this key intermediate, and present field-proven protocols for its preparation and manipulation.

The Strategic Importance of the Boc-Protected Thiophene Core

The thiophene ring is a bioisostere of the benzene ring, found in numerous FDA-approved drugs, where its sulfur atom can engage in unique drug-receptor interactions.[3] The 3-amino-2-carboxylate substitution pattern provides two orthogonal reactive handles, making it an ideal starting point for generating molecular diversity.[1][2] However, the nucleophilicity of the C3-amino group can interfere with reactions targeting the C2-ester or other parts of a larger molecule.

This is where the tert-butyloxycarbonyl (Boc) group becomes indispensable. As a protecting group, it offers several critical advantages:[4][5]

-

Reactivity Masking: It temporarily converts the reactive primary amine into a significantly less nucleophilic carbamate, preventing unwanted side reactions.[5][6]

-

Chemical Stability: The Boc group is robust and stable under a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many nucleophilic attacks.[4][5]

-

Orthogonality: Its stability profile makes it compatible with other common protecting groups, such as the base-labile Fmoc or hydrogenolysis-labile Cbz groups, which is a cornerstone of complex, multi-step synthesis.[5]

-

Facile Cleavage: It can be removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), regenerating the free amine with high efficiency.[7][8]

This combination of stability and controlled lability makes the Boc-protected 3-aminothiophene-2-carboxylate a highly valuable and predictable intermediate in synthetic campaigns.

Synthesis Pathway: From Gewald Reaction to Boc Protection

The most efficient and atom-economical route to the core 3-aminothiophene-2-carboxylate structure is the Gewald three-component reaction.[9][10][11] This one-pot synthesis brings together a ketone or aldehyde, an active methylene nitrile (e.g., an alkyl cyanoacetate), and elemental sulfur, typically catalyzed by a base.[9][11][12]

The Gewald Reaction Mechanism

Understanding the mechanism is key to troubleshooting and optimizing the reaction. While nuances exist depending on the substrates, the generally accepted pathway involves three key stages:[9][10][11]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Addition (Michael Addition): Elemental sulfur, activated by the base, adds to the electron-deficient β-carbon of the unsaturated intermediate.

-

Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a Thorpe-Ziegler type intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[9]

Caption: Standard workflow for N-Boc protection.

Experimental Protocols

The following protocols are provided as robust, field-validated starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.

Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a classic example of the Gewald reaction.

-

Materials:

-

Cyclohexanone (10 mmol, 0.98 g)

-

Ethyl cyanoacetate (10 mmol, 1.13 g)

-

Elemental Sulfur (12 mmol, 0.38 g)

-

Morpholine (2 mmol, 0.17 g)

-

Ethanol (20 mL)

-

Round-bottomed flask with reflux condenser

-

-

Procedure:

-

To a 100 mL round-bottomed flask, add cyclohexanone, ethyl cyanoacetate, elemental sulfur, and ethanol.

-

Stir the mixture to create a suspension. Add the morpholine catalyst dropwise.

-

Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate). [9] 5. Once the starting materials are consumed, cool the mixture to room temperature.

-

A solid product will often precipitate. If not, slowly add cold water to induce precipitation.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold ethanol to remove unreacted sulfur and impurities. [9] 8. Recrystallize the crude solid from ethanol to yield the pure product as a cream-colored solid. [13]* Self-Validation:

-

Yield: Typically 70-85%.

-

Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS analysis. The ¹H NMR should show characteristic peaks for the NH₂ protons (a broad singlet), the ethyl ester, and the protons on the tetrahydrobenzo ring. [13]

-

Protocol: N-Boc Protection of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Materials:

-

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (5.5 mmol, 1.2 g)

-

Triethylamine (TEA) (7.5 mmol, 1.05 mL) or 4-DMAP (0.25 mmol, 30 mg)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) (25 mL)

-

-

Procedure:

-

Dissolve the aminothiophene in THF in a round-bottomed flask.

-

Add triethylamine (or DMAP for slower-reacting amines). [7] 3. Add Boc₂O portion-wise while stirring at room temperature. Effervescence (CO₂ evolution) may be observed. [8] 4. Stir the reaction for 4-12 hours. Monitor for the disappearance of the starting material by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify by flash column chromatography on silica gel if necessary.

-

-

Self-Validation:

-

Yield: Typically >90%.

-

Characterization: In the ¹H NMR spectrum, the NH₂ peak will be replaced by a new NH singlet, and a large singlet corresponding to the 9 protons of the t-butyl group will appear around 1.5 ppm.

-

Reactivity and Applications in Drug Development

The Boc-protected 3-aminothiophene-2-carboxylate is not an endpoint but a versatile intermediate. Its synthetic utility stems from the distinct reactivity of its functional groups.

| Functional Group | Potential Transformations | Application Relevance |

| C2-Ester | - Saponification to carboxylic acid- Amidation with various amines- Reduction to primary alcohol | The carboxylic acid is a key anchor for further elaboration. Amidation introduces diverse side chains to explore structure-activity relationships (SAR). [14] |

| C3-Boc-Amine | - Deprotection to reveal the free amine | The free amine can be acylated, alkylated, or used in condensation reactions to build fused heterocyclic systems like thienopyrimidines. [1][10] |

| Thiophene Ring | - Electrophilic aromatic substitution (e.g., halogenation, nitration) at the C5 position. | Allows for modulation of electronic properties and provides additional points for diversification of the molecular scaffold. |

This scaffold is prevalent in the development of various therapeutic agents, including:

-

Kinase Inhibitors: The thiophene core can act as a hinge-binding motif in ATP-competitive inhibitors.

-

Anticancer Agents: Derivatives have shown potent antiproliferative activity against various cancer cell lines, sometimes acting as inhibitors of tubulin polymerization or as FTO inhibitors in acute myeloid leukemia. [3][15][16]* Antimicrobial Agents: Functionalized aminothiophenes have demonstrated significant antibacterial and antifungal properties. [14][17]

The Final Step: Boc Deprotection

The removal of the Boc group is the gateway to utilizing the amine functionality. The standard method is acidolysis.

Mechanism of Acid-Catalyzed Deprotection

The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide. [8]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol: Boc Deprotection with TFA

-

Materials:

-

Boc-protected aminothiophene (1 mmol)

-

Dichloromethane (DCM) (5 mL)

-

Trifluoroacetic acid (TFA) (1-2 mL, ~10-20 eq)

-

-

Procedure:

-

Dissolve the Boc-protected substrate in DCM in a flask.

-

Cool the solution in an ice bath.

-

Add TFA dropwise. Gas evolution (CO₂) will occur, so the system should not be closed. [8] 4. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. [18] 6. The product is typically an amine TFA salt. It can be used directly or neutralized by dissolving the residue in a suitable solvent and washing with a mild base like saturated sodium bicarbonate solution.

-

Extract the free amine with an organic solvent, dry, and concentrate to yield the final product.

-

-

Causality and Trustworthiness:

-

Why TFA/DCM? TFA is a strong acid that is volatile, making it easy to remove post-reaction. DCM is an excellent solvent for both the starting material and the intermediate species. [8][18] * Potential Pitfall: The intermediate t-butyl cation is an electrophile and can alkylate other nucleophilic sites on the molecule (e.g., electron-rich aromatic rings or sulfur atoms). [19]If this is a concern, scavengers like anisole or thioanisole can be added to the reaction mixture to trap the cation. [7][19]

-

Conclusion

are high-value, versatile intermediates whose popularity is well-earned. Their synthesis is accessible through the efficient Gewald reaction, and the Boc group provides a robust and reliable method for masking the amine functionality. This allows for precise, selective transformations at other positions of the molecule. A thorough understanding of the synthesis, protection, reactivity, and deprotection protocols described in this guide empowers researchers in drug discovery and materials science to leverage this powerful scaffold to its full potential, accelerating the development of novel and impactful chemical entities.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

-

Proprep. Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. [Link]

-

ResearchGate. Reaction optimization studies of the modified Gewald reaction. [Link]

-

ResearchGate. Optimization of reaction conditions in the presence of catalytic amount of base. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]

-

ResearchGate. Three component reaction for the synthesis of 3-aminothiophenes. [Link]

-

NIH National Center for Biotechnology Information. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

PubMed. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. [Link]

-

NIH National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Beilstein Journals. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]

-

ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. [Link]

-

ResearchGate. 3-Aminothiophenes as biologically active compounds and new materials. [Link]

-

NIH National Center for Biotechnology Information. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. [Link]

-

ResearchGate. Access to 3-aminothiophenes with variation of the vinyl sulfide substituents. [Link]

-

NIH National Center for Biotechnology Information. Green methodologies for the synthesis of 2-aminothiophene. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

PubMed. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities. [Link]

-

ResearchGate. Alternative 3CR synthesis of 2-aminothiophene 80g developed by Yerande... | Download Scientific Diagram. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

CORE. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. [Link]

-

Amerigo Scientific. Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%). [Link]

-

Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

-

JOCPR. In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. [Link]

-

NIH National Center for Biotechnology Information. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

-

ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NIH National Center for Biotechnology Information. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. [Link]

-

Semantic Scholar. Gewald Aminothiophene Synthesis. [Link]

- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

-

International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. proprep.com [proprep.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

A Comprehensive Guide to the Purity Analysis of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

Abstract

Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex pharmaceutical agents and functional polymers.[1][2] The purity of this intermediate is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products. This technical guide provides a comprehensive framework for the rigorous purity analysis of this compound, designed for researchers, quality control analysts, and drug development professionals. We will explore the synergistic application of chromatographic and spectroscopic techniques, elucidating the rationale behind method selection and providing detailed, field-tested protocols.

Compound Profile and Physicochemical Properties

A thorough understanding of the molecule's characteristics is the foundation of any robust analytical strategy. This compound, often abbreviated as Boc-3-aminothiophene-2-methyl ester, possesses key functional groups that dictate its chemical behavior and the selection of appropriate analytical methods: a thiophene ring, a methyl ester, and a tert-butoxycarbonyl (Boc) protecting group.

| Property | Value | Source |

| CAS Number | 149587-72-4 | [3] |

| Molecular Formula | C₁₁H₁₅NO₄S | [3] |

| Molecular Weight | 257.31 g/mol | [3] |

| Synonyms | 3-(Boc-amino)thiophene-2-carboxylic acid methyl ester, Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | [3] |

| Typical Purity | ≥97% (Commercial Grade) | [3] |

Identifying Potential Impurities

A purity analysis is only as effective as its ability to detect and quantify relevant impurities. For this compound, impurities typically arise from the synthetic route, which often involves the protection of Methyl 3-aminothiophene-2-carboxylate.

Common Process-Related Impurities:

-

Unreacted Starting Material: The primary precursor, Methyl 3-aminothiophene-2-carboxylate (CAS: 22288-78-4), is the most common impurity if the Boc-protection reaction does not go to completion.[4][5]

-

Deprotection Product: The Boc group is labile under acidic conditions.[6][7] Inadvertent exposure to acid during workup or analysis can regenerate the starting material, Methyl 3-aminothiophene-2-carboxylate. There have also been reports of Boc deprotection under certain basic aqueous conditions, which could be relevant during some chromatographic separations.[8]

-

Isomeric Impurities: Depending on the synthetic pathway (e.g., variations of the Gewald reaction), other isomers such as Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate could potentially form.[9][10]

-

Reagent Carryover: Residuals from the protection step, such as di-tert-butyl dicarbonate (Boc₂O) or its by-products.

-

Residual Solvents: Solvents used during synthesis and purification (e.g., Dichloromethane, Methanol, Ethyl Acetate) may be present in the final product.

Primary Analytical Techniques: A Multi-Modal Approach

No single technique is sufficient to fully characterize the purity of a compound. An integrated approach combining chromatography for separation and spectroscopy for identification is essential for a validated assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode (RP-HPLC), is the gold standard for quantifying the purity of non-volatile organic compounds and is the cornerstone of this analysis.

Causality of Method Design: The compound has sufficient polarity from the ester and carbamate groups but also significant non-polar character from the thiophene ring and the tert-butyl group, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile and water). A gradient elution is preferred to ensure that both more polar impurities (like the deprotected amine) and less polar impurities are resolved effectively within a reasonable timeframe. UV detection is highly effective due to the chromophoric thiophene ring system.

Experimental Protocol: RP-HPLC Purity Assay

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of acetonitrile (or a 50:50 acetonitrile:water mixture) to create a 1 mg/mL stock solution.

-

Instrumentation: Utilize a standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Strong organic solvent for elution. |

| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min. | Ensures elution of all components with good resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintains consistent retention times. |

| Detection Wavelength | 254 nm | Strong absorbance for the thiophene ring system.[11] |

| Injection Volume | 10 µL | Standard volume to avoid column overloading. |

-

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The presence of the deprotected starting material would be indicated by an earlier-eluting peak due to its higher polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural confirmation and provides a holistic view of the sample's composition, capable of identifying impurities without chromatographic separation if they are present at sufficient concentration (>1%).

Expertise & Insights:

-

¹H NMR: This is the first line of spectroscopic analysis. The Boc group's nine equivalent protons give a sharp, strong singlet around 1.5 ppm, which serves as an excellent internal reference for integration. The absence or diminished integral of this peak is a clear indicator of deprotection. The methyl ester protons will appear as a singlet around 3.8 ppm, and the thiophene ring protons will appear as doublets in the aromatic region (typically 7-8 ppm). The NH proton often appears as a broad singlet.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The carbonyl carbons of the ester and carbamate, the quaternary carbon of the Boc group, and the carbons of the thiophene ring are all diagnostic.[12]

Expected ¹H NMR Signals (in CDCl₃, 400 MHz):

-

~8.5-9.5 ppm (broad s, 1H): -NH - proton.

-

~7.0-8.0 ppm (d, 1H & d, 1H): Thiophene ring protons.

-

~3.8 ppm (s, 3H): Methyl ester (-COOCH ₃) protons.

-

~1.5 ppm (s, 9H): tert-butyl (-C(CH ₃)₃) protons.

An impurity like Methyl 3-aminothiophene-2-carboxylate would lack the characteristic 9H singlet at ~1.5 ppm and would show a broad singlet for the -NH₂ protons instead of the -NH proton.[10]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound and to identify the mass of unknown impurities detected by HPLC.

Causality of Method Design: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules, preventing the fragmentation of the parent ion. When coupled with HPLC (LC-MS), it allows for the assignment of a mass-to-charge ratio (m/z) to each peak in the chromatogram.

Expected Results:

-

Positive Ion Mode (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 258.3. Adducts with sodium [M+Na]⁺ at m/z 280.3 are also common.

-

Impurity Identification: An LC-MS analysis of an impure sample would reveal a peak for the deprotected starting material with an [M+H]⁺ ion at m/z 158.2.[4]

Complementary Analytical Techniques

For a comprehensive quality assessment, especially in a regulated environment, the following techniques provide orthogonal data.

-

Gas Chromatography (GC): The primary method for quantifying residual solvents. The sample is dissolved in a high-boiling solvent (e.g., DMSO) and analyzed by GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), using a headspace autosampler for best results.

-

Thin-Layer Chromatography (TLC): An invaluable, rapid, and cost-effective tool for routine reaction monitoring and preliminary purity checks.[13]

Experimental Protocol: TLC Screening

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: 30:70 Ethyl Acetate:Hexane. This ratio may require optimization.

-

Sample Preparation: Dissolve a small amount of the compound in ethyl acetate (~1 mg/mL).

-

Procedure: Spot the sample on the baseline of the TLC plate. Develop the plate in a chamber saturated with the mobile phase.

-

Visualization: Visualize the spots under UV light (254 nm). The Boc-protected product will be less polar (higher Rf) than the deprotected amine starting material.

Integrated Purity Analysis Strategy

A self-validating and efficient purity analysis follows a logical progression, using fast, qualitative methods to guide more comprehensive, quantitative analyses.

Sources

- 1. chemixl.com [chemixl.com]

- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 3. Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-amino-2-thiophenecarboxylate 99 22288-78-4 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. thesis.unipd.it [thesis.unipd.it]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Molecular structure and conformation of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its unique architecture, combining a thiophene scaffold with orthogonally reactive amino and carboxylate functionalities, makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive examination of its molecular structure, elucidated through a synthesis of spectroscopic and crystallographic principles, and delves into its conformational landscape, governed by the interplay of steric and electronic effects. We present field-proven protocols for its characterization and computational analysis, offering researchers and drug development professionals a foundational understanding of this important molecule.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged heterocycle in pharmaceutical sciences, forming the core of numerous marketed drugs.[1][2] Its bioisosteric relationship with the benzene ring, coupled with a distinct electronic profile and sites for hydrogen bonding, allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The subject of this guide, this compound, is a highly functionalized derivative that serves as a key starting material in the synthesis of novel therapeutic agents, including potential anticancer, anti-inflammatory, and antimicrobial compounds.[2][4][5][6]

The strategic placement of a Boc-protected amine at the 3-position and a methyl ester at the 2-position provides a molecular framework ripe for sequential and site-selective modifications. Understanding the intrinsic structural and conformational properties of this intermediate is paramount for predicting its reactivity and designing rational synthetic pathways to target molecules with desired three-dimensional geometries.

Molecular Structure Elucidation: A Multi-Technique Approach

The definitive characterization of this compound relies on a synergistic application of spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, culminating in an unambiguous assignment.

Core Molecular Framework

The molecule is built upon a five-membered thiophene ring. Key functional groups are attached at adjacent positions, creating a sterically crowded yet synthetically versatile system.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄S | [7] |

| Molecular Weight | 257.31 g/mol | [7] |

| CAS Number | 149587-72-4 | [7] |

| Physical Form | Solid | |

| Melting Point | 88-93 °C |

Spectroscopic Characterization

Spectroscopy provides the primary means of routine structural confirmation in a synthesis laboratory.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive method for confirming the successful installation of the tert-butyloxycarbonyl (Boc) protecting group.[8] The spectrum exhibits characteristic signals that are readily assigned.

-

tert-Butyl Protons (Boc group) : A prominent, sharp singlet integrating to nine protons, typically observed in the upfield region around δ 1.4-1.5 ppm . This signal is the hallmark of a Boc-protected amine.[8]

-

Methyl Ester Protons (-OCH₃) : A sharp singlet integrating to three protons, typically found around δ 3.8 ppm .

-

Thiophene Ring Protons (H4 & H5) : Two doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two adjacent protons on the thiophene ring. Their specific shifts and coupling constant (J ≈ 5-6 Hz) confirm the 2,3-disubstitution pattern.

-

Amine Proton (-NH-) : A broad singlet, the chemical shift of which can vary depending on solvent and concentration. This proton signal will disappear upon D₂O exchange.

Carbon NMR provides complementary information, confirming the presence of all carbon atoms in their respective electronic environments.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| Ester Carbonyl (C=O) | 160-165 | Typical range for an α,β-unsaturated ester conjugated to an electron-rich ring. |

| Carbamate Carbonyl (C=O) | 150-155 | Characteristic chemical shift for a Boc-group carbonyl. |

| Thiophene C2 & C3 | 105-145 | Shielded/deshielded based on substituent effects. C2 (bearing the ester) is typically more downfield than C3 (bearing the nitrogen). |

| Thiophene C4 & C5 | 120-135 | Resonances for unsubstituted carbons on the thiophene ring. |

| Boc Quaternary Carbon (-C(CH₃)₃) | ~80 | A highly characteristic and reliable signal for the Boc group's quaternary carbon.[9] |

| Methyl Ester Carbon (-OCH₃) | ~52 | Typical for a methyl ester carbon. |

| Boc Methyl Carbons (-C(CH₃)₃) | ~28 | The nine equivalent methyl carbons give rise to a single, intense signal. |

-

FTIR : This technique confirms the presence of key functional groups. Expect strong absorption bands for the N-H stretch (~3300 cm⁻¹), two distinct C=O stretches for the ester and carbamate (~1720 cm⁻¹ and ~1680 cm⁻¹, respectively), and C-O stretches.[10]

-

MS : High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ at m/z 258.0743.

Definitive Structure: Single-Crystal X-ray Crystallography

While spectroscopic methods define connectivity, single-crystal X-ray crystallography provides the unambiguous, high-resolution three-dimensional structure in the solid state.[10] Although a specific crystal structure for the title compound is not publicly available, analysis of related thiophene derivatives provides deep insights into expected geometric parameters.[11][12][13]

-

Bond Lengths and Angles : Thiophene C-S bond lengths are typically ~1.74 Å, and the internal C-S-C bond angle is around 92°.[12] The C-N and C-C bonds within the ring will exhibit partial double-bond character.

-

Planarity : The thiophene ring is planar. The substituents, however, will likely be twisted out of this plane to minimize steric repulsion, a key aspect of its conformation.

-

Intermolecular Interactions : In the crystal lattice, molecules would be expected to pack via hydrogen bonds involving the N-H donor and the carbonyl oxygen acceptors (from either the ester or carbamate), forming chains or dimeric motifs.

Caption: Synthesis and Structural Elucidation Workflow.

Conformational Analysis: Dynamics and Preferences

The biological activity of a molecule is intrinsically linked to the three-dimensional shapes it can adopt. The conformation of this compound is primarily dictated by rotation around three key single bonds.

Caption: Key rotatable bonds governing conformation.

-

τ₁ (Thiophene C3–N Bond) : Rotation around this bond determines the orientation of the entire Boc-amino substituent relative to the thiophene ring.

-

τ₂ (Amide N–C(O) Bond) : Amide bonds possess significant double-bond character, leading to a high rotational barrier. They strongly prefer a planar conformation. For carbamates, an extended transoid conformation (C3-N-C=O torsion angle ≈ 180°) is typically favored to minimize steric clash and is often stabilized by intermolecular hydrogen bonding.[14]

-

τ₃ (Thiophene C2–C(O) Bond) : Rotation here positions the methyl ester group. The lowest energy conformation will seek to minimize steric interactions with the adjacent, bulky Boc-amino group.

Computational Modeling

Density Functional Theory (DFT) calculations are invaluable for probing the conformational energy landscape.[12][15] By performing a potential energy surface scan for each rotatable bond (τ₁, τ₃), one can identify the global and local energy minima, which correspond to the most stable conformers. These calculations can predict:

-

The relative populations of different conformers at thermal equilibrium.

-

Geometric parameters (bond lengths, angles) that can be compared with experimental data.[12]

-

Barriers to rotation between conformers.

Experimental Conformational Studies in Solution

While crystallography reveals the solid-state structure, NMR spectroscopy is the premier tool for studying conformation in solution, which is more relevant to biological systems.

-

Variable-Temperature (VT) NMR : If the molecule exists as a mixture of conformers that interconvert on the NMR timescale, lowering the temperature can slow this exchange.[16] This may result in the decoalescence of averaged signals into distinct sets of peaks for each conformer, allowing for their characterization and quantification. Signal broadening upon cooling is a strong indicator of such dynamic processes.[16]

-

NOE Spectroscopy (NOESY/ROESY) : The Nuclear Overhauser Effect provides information about through-space proximity of protons (<5 Å). Correlations between, for example, the thiophene H4 proton and protons on the Boc or ester methyl groups would provide definitive evidence for their spatial arrangement and the preferred orientation of the substituents.

Synthesis and Reactivity

Synthesis

The title compound is most commonly prepared via a straightforward protection reaction.

Caption: General synthetic workflow.

The precursor, Methyl 3-aminothiophene-2-carboxylate, is accessible through multi-component reactions like the Gewald synthesis, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur.[1][17][18]

Key Reactivity

-

Boc Deprotection : The Boc group is prized for its stability in a wide range of conditions while being readily removable under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or via thermolysis.[8][19] This unmasks the amine for subsequent reactions like amide bond formation or arylation.

-

Ester Hydrolysis : The methyl ester can be saponified using a base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid, which is a key handle for amide coupling reactions.

-

Thiophene Ring Functionalization : While the ring is electron-rich, the steric bulk and electronic effects of the substituents at C2 and C3 will direct any further electrophilic aromatic substitution primarily to the C5 position.

Protocols for the Researcher

Protocol 1: ¹H NMR Sample Preparation and Acquisition

Objective: To acquire a high-quality ¹H NMR spectrum for structural confirmation.

Materials:

-

Sample (~5 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vial

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is standard). Ensure the sample is fully dissolved; gentle warming or vortexing can be applied if necessary.

-

Transfer: Using a clean pipette, transfer the solution into the NMR tube.

-

Acquisition: Insert the tube into the NMR spectrometer.[8]

-

Spectrometer Setup: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

-

Data Collection: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as the reference. Integrate all signals and assign the peaks.

Protocol 2: General Workflow for Single-Crystal X-ray Diffraction

Objective: To determine the absolute 3D structure of the molecule.

Procedure:

-

Crystal Growth: High-quality single crystals are essential.[11] This is typically the most challenging step. Common methods include:

-

Slow evaporation of a saturated solution in a suitable solvent (e.g., ethyl acetate/hexanes).

-

Vapor diffusion by placing a vial of the compound's solution inside a sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.

-

Slow cooling of a saturated solution.

-

-

Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.[11]

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize atomic thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected.[11]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model. This model is iteratively refined until the calculated diffraction pattern matches the experimentally observed data.[11]

-

Validation: The final structure is validated to ensure it is chemically and crystallographically sound, providing precise data on bond lengths, angles, and intermolecular interactions.[11]

Conclusion

This compound is more than a mere chemical intermediate; it is a carefully designed molecular tool. Its structure, readily confirmed by a standard suite of spectroscopic techniques, provides a stable yet reactive platform for synthetic exploration. The molecule's conformational behavior, dominated by the steric influence of the Boc and ester groups and the planarity of the amide linkage, can be rationally predicted and experimentally verified. For researchers in medicinal chemistry and drug development, a thorough understanding of these fundamental properties is the critical first step in leveraging this versatile building block to its full potential, paving the way for the discovery of next-generation therapeutics.

References

- A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Deriv

- Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. (2020).

- Validating the Structure of 3-Thiopheneacetonitrile Derivatives: A Comparative Guide to X-ray Crystallography. (n.d.). BenchChem.

- Single‐crystal X‐ray structures of thiophene‐MS derivatives. (n.d.).

- X-ray structures of thiophene-3-carbonyl derivatives. (2021).

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2022).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022).

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern

- Methyl 3-(Boc-amino)thiophene-2-carboxylate 97 149587-72-4. (n.d.). Sigma-Aldrich.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul

- Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxyl

- 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . (n.d.).

- Methyl 3-[( tert-butoxycarbonyl)

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel